molecular formula C5H4O8 B13171226 Methanetetracarboxylic acid CAS No. 193197-67-0

Methanetetracarboxylic acid

Cat. No.: B13171226
CAS No.: 193197-67-0
M. Wt: 192.08 g/mol
InChI Key: NKVMCSDLYHGDMD-UHFFFAOYSA-N
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Description

Methanetetracarboxylic acid is a hypothetical organic compound with the formula H₄C₅O₈ or C(COOH)₄. It is an oxocarbon compound, meaning it consists solely of carbon and oxygen atoms. The compound has four carboxyl groups attached to a central carbon atom, giving it a structure similar to neopentane .

Preparation Methods

Methanetetracarboxylic acid itself has not been synthesized due to its instability. its salts and esters, such as sodium methanetetracarboxylate and tetraethyl methanetetracarboxylate, have been prepared. Sodium methanetetracarboxylate can be obtained by oxidizing pentaerythritol with oxygen in a sodium hydroxide solution at pH 10 and about 60°C, in the presence of palladium as a catalyst .

Chemical Reactions Analysis

Methanetetracarboxylic acid, being a hypothetical compound, has not been studied extensively for its chemical reactions. its esters and salts can undergo typical carboxylate reactions such as esterification, amidation, and decarboxylation. Common reagents for these reactions include alcohols, amines, and acids. The major products formed from these reactions are esters, amides, and carbon dioxide .

Scientific Research Applications

The primary use of methanetetracarboxylic acid and its derivatives is in chemical research. Its esters, such as tetraethyl methanetetracarboxylate, are specialty chemicals used in organic synthesis. These compounds are valuable for studying reaction mechanisms and developing new synthetic methodologies .

Mechanism of Action

As methanetetracarboxylic acid itself has not been synthesized, its mechanism of action is not well understood. its esters and salts can act as intermediates in various organic reactions, facilitating the formation of complex molecules. The molecular targets and pathways involved would depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Methanetetracarboxylic acid is unique due to its four carboxyl groups attached to a single carbon atom. Similar compounds include other polycarboxylic acids such as citric acid (C₆H₈O₇) and trimesic acid (C₉H₆O₆). These compounds also have multiple carboxyl groups but differ in their carbon backbone structures and the number of carboxyl groups .

Biological Activity

Methanetetracarboxylic acid, a hypothetical compound with the formula H4C5O8\text{H}_4\text{C}_5\text{O}_8, has garnered interest in various fields of chemical research due to its unique structure and potential applications. While the acid itself has not been synthesized, its anionic form, methanetetracarboxylate, is recognized for its chemical properties. This article delves into the biological activity associated with this compound, focusing on its effects in biochemical pathways, potential therapeutic applications, and implications in microbial metabolism.

Chemical Structure and Properties

This compound is characterized by four carboxyl groups attached to a central carbon atom. This tetravalent anion can be represented as C(COOH)4\text{C}(\text{COOH})_4 or C(CO2)4\text{C}(−\text{CO}_2^{-})_4. The structural formula indicates that it shares a carbon backbone similar to neopentane, making it an oxocarbon compound composed solely of carbon and oxygen.

Biological Activity Overview

The biological activity of this compound is primarily inferred from studies on its derivatives and related compounds. Key areas of interest include:

Case Study 1: Bioconversion of Methane

A study demonstrated the conversion of methane to C-4 carboxylic acids using engineered strains of Methylomicrobium buryatense. The research highlighted the potential for using methanetetracarboxylate as an intermediate in producing value-added chemicals from methane .

Compound Production Method Yield
Butyric AcidEngineered M. buryatenseHigh yield
Crotonic AcidEngineered M. buryatenseModerate yield

Case Study 2: Antimicrobial Activity

Research into the antimicrobial effects of carboxylic acids revealed that compounds with multiple carboxyl groups can inhibit bacterial growth. While specific studies on this compound are sparse, its structural analogs have shown promise against pathogens like E. coli and Staphylococcus aureus .

Research Findings

Recent findings indicate that the derivatives of this compound may play roles in various biochemical processes:

  • Methane Reduction : Plant secondary metabolites like quercetin and tannic acid have been shown to reduce methane production in rumen fluid, suggesting that similar compounds might influence methane metabolism involving methanetetracarboxylate .
  • Chemical Synthesis : The ethyl ester of this compound has been utilized in organic synthesis, indicating its relevance in producing specialty chemicals .

Properties

CAS No.

193197-67-0

Molecular Formula

C5H4O8

Molecular Weight

192.08 g/mol

IUPAC Name

methanetetracarboxylic acid

InChI

InChI=1S/C5H4O8/c6-1(7)5(2(8)9,3(10)11)4(12)13/h(H,6,7)(H,8,9)(H,10,11)(H,12,13)

InChI Key

NKVMCSDLYHGDMD-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(=O)O)(C(=O)O)C(=O)O)O

Origin of Product

United States

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